molecular formula C8H14O B087033 4-Methylenecyclohexylmethanol CAS No. 1004-24-6

4-Methylenecyclohexylmethanol

Cat. No. B087033
CAS RN: 1004-24-6
M. Wt: 126.2 g/mol
InChI Key: VEDQBZWFMDUFHU-UHFFFAOYSA-N
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Description

4-Methylenecyclohexylmethanol (C8H14O) is a chemical compound with an average mass of 126.196 Da and a monoisotopic mass of 126.104462 Da .


Synthesis Analysis

The synthesis of derivatives related to 4-Methylenecyclohexylmethanol has been explored through different chemical reactions. For instance, a method for synthesizing 4-substituted derivatives involves Prins-type cyclization reactions catalyzed by hafnium triflate, producing high yields from various substrates.


Molecular Structure Analysis

While specific studies on the molecular structure analysis of 4-MCHM were not directly identified, research on related compounds often includes detailed characterization using techniques such as NMR, MS, and IR spectroscopy, providing insights into the molecular structure and conformation of these compounds.


Chemical Reactions Analysis

MCHM’s chemical reactions and properties have been studied, particularly in the context of its environmental impact and degradation. For example, the ultrasonic-induced degradation of MCHM reveals that it undergoes rapid degradation under specific conditions, leading to products such as (4-methylcyclohexenyl)methanol and 4-methylcyclohexanone.


Physical And Chemical Properties Analysis

4-Methylenecyclohexylmethanol has a density of 0.9±0.1 g/cm3, a boiling point of 192.8±9.0 °C at 760 mmHg, and a flash point of 79.4±15.0 °C . It also has a molar refractivity of 38.1±0.4 cm3, a polar surface area of 20 Å2, and a molar volume of 135.4±5.0 cm3 .

Scientific Research Applications

  • Application in Coal Cleaning Processes : 4-MCHM is used in the froth flotation process for cleaning coal. It has been involved in significant environmental incidents, such as the 2014 Elk River chemical spill in Charleston, WV. Studies have investigated its transport mechanisms and fate in coal beneficiation plants. It's found that 4-MCHM either volatilizes or is sorbed during coal beneficiation, posing little threat to surface or groundwater under normal conditions (He, Noble, & Ziemkiewicz, 2015).

  • Environmental Impact and Sorption Studies : Research has focused on the sorption of 4-MCHM to materials like granular activated carbon (GAC) and raw coal. GAC has been found to readily absorb 4-MCHM but can also release a portion of it, while coal absorbs less 4-MCHM but holds it more tightly. This is crucial for understanding how to manage spills and contamination events (Jeter, Sarver, McNair, & Rezaee, 2016).

  • Toxicity Assessment : Studies have also explored the toxicity of crude 4-MCHM. It has low to moderate acute and subchronic oral toxicity and has been shown not to be a skin sensitizer below certain doses. However, it does cause slight to moderate skin and eye irritation at high concentrations. These findings are important for assessing the potential health risks associated with 4-MCHM exposure (Paustenbach, Winans, Novick, & Green, 2015).

  • Comparative Toxicological Assessment : The toxicity of different mixtures containing 4-MCHM, such as crude MCHM and tank mixtures, has been compared. This is vital for understanding the broader health implications of different chemical mixtures that may result from industrial accidents or spillages (Horzmann et al., 2017).

  • Human Health Impact Studies : Investigations into the skin irritation potential of 4-MCHM in humans have been conducted, particularly following the Elk River spill. These studies provide insights into the direct health impacts of 4-MCHM exposure in human populations (Monnot, Novick, & Paustenbach, 2017).

  • Odor Perception and Chemical Composition Analysis : Research has been done on the nature of odorous chemicals from industrial spills containing 4-MCHM. Understanding the odor perception of its isomers helps in detecting contamination and assessing environmental impact (Gallagher et al., 2015).

Safety And Hazards

4-Methylenecyclohexylmethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid with acute oral, dermal, and inhalation toxicity. It can cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

(4-methylidenecyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7-2-4-8(6-9)5-3-7/h8-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDQBZWFMDUFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20143246
Record name 4-Methylenecyclohexylmethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylenecyclohexylmethanol

CAS RN

1004-24-6
Record name 4-Methylenecyclohexanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylenecyclohexylmethanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylenecyclohexylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methylidenecyclohexyl)methanol
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Record name 4-METHYLENECYCLOHEXYLMETHANOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

The reduction reaction of 4-methylene-cyclohexanecarboxylic acid ethyl ester with LAH is as described in the above reference. The product was purified by distillation to provide (4-methylene-cyclohexyl)-methanol as clear oil (3.67 g, 29.09 mmol, 50% over Step A and B).
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Synthesis routes and methods II

Procedure details

To a solution of ethyl 4-methylenecyclohexanecarboxylate (2 g, 11.89 mmol) in ether (40 mL) was added LAH (0.5 g, 13.17 mmol) portionwise under N2. The reaction mixture was refluxed for 1 h and was quenched by addition of 1 mL of EtOAc carefully and refluxed for 10 min. The reaction mixture was cooled down and added 3 mL of 1 N NaOH and stirred for 5 min, filtered off the solid and washed with ether. The filtration was washed with water, brine, dried (MgSO4), and removed the solvent to afford (4-methylenecyclohexyl)methanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylenecyclohexylmethanol
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4-Methylenecyclohexylmethanol
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4-Methylenecyclohexylmethanol
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Reactant of Route 6
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Citations

For This Compound
8
Citations
GA Haggis, LN Owen - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… The distillate was extracted with ether, dried (Na,SO,), and evaporated to give 4-methylenecyclohexylmethanol (0.4 g.), bp 128-130"/57 mm., ng 1-4825 (Found : C, 76.3; H, 11.1% ; 1=…
Number of citations: 17 pubs.rsc.org
CAI Junlong, LU Jinqing, LI Qiang… - Medicinal …, 2015 - search.ebscohost.com
[Objective] To analyze the volatile components of turkey figs grown in different production areas.[Methods] The volatile components were analyzed by HS-SPMK-GC-MS, and their …
Number of citations: 5 search.ebscohost.com
O Irie, F Yokokawa, T Ehara, A Iwasaki, Y Iwaki… - Bioorganic & medicinal …, 2008 - Elsevier
… Simmons-Smith cyclopropanation of commercially available 4-methylenecyclohexylmethanol 11 provided spiro[2.5]oct-6-ylmethanol 12, which was converted to an amine 14. …
Number of citations: 20 www.sciencedirect.com
GT Kwiatkowski - 1965 - search.proquest.com
" For simplicity only the classical carbonium ion formulas are depicted. exo-cis-bicyclo/3-3 07 octan-2-yl toluenesulfonate (IX) is 1-5 times faster than that of endo-cis bicyclo/3* 3-07octan…
Number of citations: 2 search.proquest.com
GC Smith, JJ Bromenshenk, DC Jones, GH Alnasseer - 2002 - books.google.com
A colony of honey bees is an effective environmental sampling device for volatile and semi-volatile organic compounds (VOCs and SVOCs) in a complex ecosystem setting. Over the …
Number of citations: 22 books.google.com
ML Tabor, D Newman, AJ Whelton - Environmental science & …, 2014 - ACS Publications
Cured-in-place pipe (CIPP) is becoming a popular US stormwater culvert rehabilitation method. Several State transportation agencies have reported that CIPP activities can release …
Number of citations: 40 pubs.acs.org
BB Snider, DM Roush, DJ Rodini… - The Journal of …, 1980 - ACS Publications
(Figure 1, R= H, R'= Et) gives identical selectivity for the hydrogen on the carbon trans to the alkene hydrogen. As predicted, 1: 1 mixtures of regioisomeric ene adducts are obtained …
Number of citations: 67 pubs.acs.org
DJ RODINI - 1980 - search.proquest.com
Universi^ MicrOTlms International Page 1 INFORMATION TO USERS This was produced from a copy of a document sent to us for microfilming. While the most advanced technological …
Number of citations: 2 search.proquest.com

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